Ethyl 5-bromo-2-phenyloxazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2-phenyloxazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom and a phenyl group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-phenyloxazole-4-carboxylate typically involves the bromination of 2-phenyloxazole-4-carboxylate. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-phenyloxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the oxazole ring .
Scientific Research Applications
Ethyl 5-bromo-2-phenyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5-phenyloxazole-4-carboxylate: This compound has an amino group instead of a bromine atom, leading to different reactivity and applications.
Ethyl 2-phenyloxazole-4-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
Ethyl 5-bromo-2-phenyloxazole-4-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C12H10BrNO3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 5-bromo-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
PXTZQGJJFGQZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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